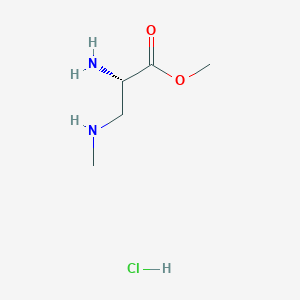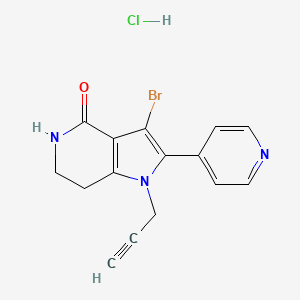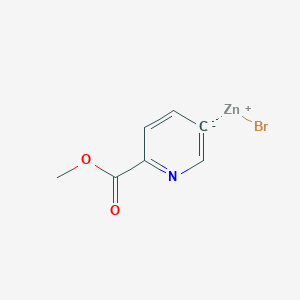
Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a hydrochloride salt of an amino acid derivative, often used in various scientific research and industrial applications. This compound is known for its role in organic synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the amino acid is reacted with methanol and TMSCl. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: This compound is utilized in the study of amino acid metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is employed in the production of fine chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)propanoate
- Ethyl 2-(methylamino)propanoate
- Methyl 3-(methylamino)butanoate
Uniqueness
Methyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methylamino groups. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C5H13ClN2O2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7-3-4(6)5(8)9-2;/h4,7H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
HPELPUWPDFTJPR-WCCKRBBISA-N |
Isomeric SMILES |
CNC[C@@H](C(=O)OC)N.Cl |
Canonical SMILES |
CNCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)




![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)



![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)



